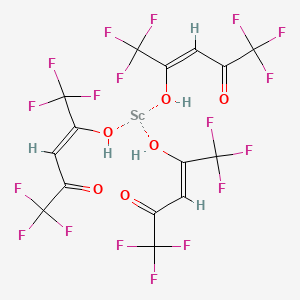
Morphinan-17-carboxaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Morphinan-17-carboxaldehyde is a derivative of the morphinan class of psychoactive drugs . It shares a unique nitrogen-containing fused polycyclic structure that includes a piperidine and an aromatic ring, known as the morphinan skeleton . This skeleton comprises four rings labeled as A to D .
Synthesis Analysis
The synthesis of morphinan alkaloids has been investigated in recombinant Saccharomyces cerevisiae starting from the precursor (R,S)-norlaudanosoline . The expression of opium poppy methyltransferases showed strict enantioselectivity for (S)-reticuline starting from (R,S)-norlaudanosoline . The P. somniferum enzymes salutaridine synthase (PsSAS), salutaridine reductase (PsSAR), and salutaridinol acetyltransferase (PsSAT) were functionally co-expressed in S. cerevisiae .Molecular Structure Analysis
The morphinan skeleton comprises four rings labeled as A to D, with the 4,5-epoxymorphinan containing an additional ether structure labeled as the E ring . The substitution of certain bulky groups on nitrogen 17 converts an opioid agonist into an opioid antagonist .Chemical Reactions Analysis
The feasibility of morphinan synthesis in recombinant Saccharomyces cerevisiae starting from the precursor (R,S)-norlaudanosoline was investigated . The expression of opium poppy methyltransferases showed strict enantioselectivity for (S)-reticuline starting from (R,S)-norlaudanosoline .Mécanisme D'action
Orientations Futures
Advancements in biochemistry and molecular biology have expanded our understanding of opioid receptor pharmacology . The development of semi-synthetic and synthetic morphinans, their receptor selectivity, and the emergence of biased agonism as a strategy to dissociate analgesic properties from undesirable effects are ongoing efforts . Most morphinan derivatives show a preference for the G protein pathway .
Propriétés
Numéro CAS |
56774-77-7 |
|---|---|
Nom du produit |
Morphinan-17-carboxaldehyde |
Formule moléculaire |
C₁₇H₂₁NO |
Poids moléculaire |
255.35 |
Synonymes |
N-Formyl Morphinan; N-Demethyl N-Formyl Demethoxyl Levomethorphan |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





